methyl 4-[3-[(1E,3E,5E)-trideca-1,3,5-trienyl]oxiran-2-yl]butanoate
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Overview
Description
LTA3 (Leukotriene A3 methyl ester) is a member of the leukotrienes, which are potent, arachidonic acid-derived eicosanoid lipid mediators. Leukotrienes play numerous roles in inflammation, immunological functions, and maintaining biological homeostasis. LTA3 is an analogue of LTA4 that lacks a C14-C15 double bond and has been observed as a potent suicide inhibitor of LTA4 hydrolase .
Preparation Methods
LTA3 (Leukotriene A3 methyl ester) is synthesized from Mead acid via the 5-lipoxygenase pathway . The biosynthesis of LTA3 occurs from 5,8,11-eicosatrienoic acid through the 5-lipoxygenase pathway . The compound is a metabolically stable form of LTA3 and can be readily hydrolyzed to the free acid as needed .
Chemical Reactions Analysis
LTA3 (Leukotriene A3 methyl ester) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hexane containing 1% triethylamine, DMF, DMSO, and ethanol . Major products formed from these reactions include various leukotrienes and their derivatives .
Scientific Research Applications
LTA3 (Leukotriene A3 methyl ester) has a wide range of scientific research applications. In chemistry, it is used as a potent suicide inhibitor of LTA4 hydrolase . In biology and medicine, leukotrienes, including LTA3, are studied for their roles in inflammation, immunological functions, and maintaining biological homeostasis . They are also used in research related to respiratory and cardiovascular systems due to their role as key mediators in bronchoconstriction and vascular permeability . Additionally, leukotrienes are used in environmental and toxicological research as biomarkers to assess the impact of various environmental factors on human health .
Mechanism of Action
LTA3 (Leukotriene A3 methyl ester) exerts its effects by acting as a potent suicide inhibitor of LTA4 hydrolase . The compound primarily acts through specific G protein-coupled receptors . The release of arachidonic acid stimulates the 5-lipoxygenase pathway, which produces leukotrienes . These leukotrienes then interact with various molecular targets and pathways, including Mitogen-Activated Protein Kinases (MAPK), Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt), 5′-Adenosine Monophosphate-Activated Protein Kinase (AMPK), Protein Kinase C (PKC), Nitric Oxide (NO), Bradykinin, Early Growth Response-1 (Egr-1), Nuclear Factor-κB (NF-κB), and Tumor Necrosis Factor-Alpha (TNF-α) .
Comparison with Similar Compounds
LTA3 (Leukotriene A3 methyl ester) is unique due to its lack of a C14-C15 double bond and its potent inhibitory effect on LTA4 hydrolase . Similar compounds include other leukotrienes such as LTA4, LTB4, LTC4, LTD4, and LTE4 . These compounds also play significant roles in inflammation and immunological functions but differ in their specific molecular structures and biological activities .
Properties
Molecular Formula |
C20H32O3 |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
methyl 4-[3-[(1E,3E,5E)-trideca-1,3,5-trienyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C20H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22-2/h9-13,15,18-19H,3-8,14,16-17H2,1-2H3/b10-9+,12-11+,15-13+ |
InChI Key |
CVVCGHRPMBPHIB-BQCVLRGCSA-N |
Isomeric SMILES |
CCCCCCC/C=C/C=C/C=C/C1C(O1)CCCC(=O)OC |
Canonical SMILES |
CCCCCCCC=CC=CC=CC1C(O1)CCCC(=O)OC |
Origin of Product |
United States |
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